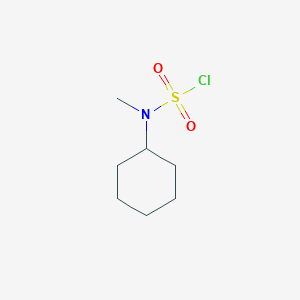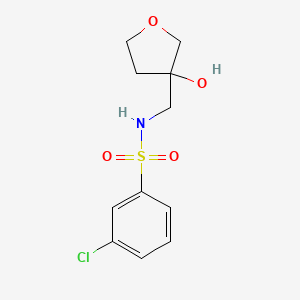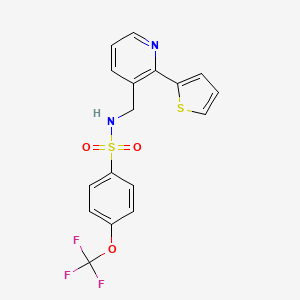![molecular formula C16H17N5O4S B2535983 6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide CAS No. 2223562-55-6](/img/structure/B2535983.png)
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is a complex chemical compound noted for its diverse potential applications in various scientific fields. As a multi-faceted molecule, it attracts significant interest for its structural properties and functional capabilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide involves multi-step organic reactions. Each step typically requires precise control over temperature, pH, and reaction time to ensure product purity and yield.
Initial Cyclization: Starting with the cyclization of 3-cyclopropyl-1,2,4-oxadiazole, the cyclization reaction is typically carried out under anhydrous conditions and catalyzed by a strong acid.
Addition of Oxolane: The resultant cyclopropyl intermediate is then reacted with 2-oxolane in the presence of a base, such as sodium hydride, to form the 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan intermediate.
Pyridine Sulfonamide Incorporation:
Industrial Production Methods
In industrial settings, the production process is scaled up and often optimized for cost-efficiency and safety. The use of continuous flow reactors and automated process control systems ensures consistency and high throughput.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the oxadiazole and oxolane rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, often facilitated by catalysts like copper iodide (CuI).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper iodide
Major Products Formed
Oxidation Products: Epoxides and ketones
Reduction Products: Amines
Substitution Products: Various substituted pyridines
Aplicaciones Científicas De Investigación
The compound's intricate structure and reactive functional groups make it valuable across multiple scientific disciplines:
Chemistry: Utilized as a building block for the synthesis of more complex molecules, often in drug discovery and materials science.
Biology: Its potential as a bioactive molecule makes it a candidate for studies in enzyme inhibition, protein binding, and cellular assays.
Medicine: Explored for therapeutic potential, particularly in the design of novel pharmacophores for treating various diseases.
Industry: Employed in the production of advanced materials, such as polymers and nanocomposites, owing to its unique functional properties.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets, often involving key biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes. The precise molecular targets and pathways can vary depending on the context of its application.
Comparación Con Compuestos Similares
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide can be compared with other compounds containing oxadiazole and pyridine sulfonamide groups. These include:
5-Phenyl-1,2,4-oxadiazole derivatives: Known for their anti-inflammatory and anticancer properties.
Pyridine-3-sulfonamide derivatives: Commonly used in pharmaceuticals as enzyme inhibitors.
What sets it apart is the unique combination of these functional groups in a single molecule, providing a distinct set of chemical properties and biological activities.
Propiedades
IUPAC Name |
6-cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c17-7-11-3-5-13(9-18-11)26(22,23)19-8-12-4-6-14(24-12)16-20-15(21-25-16)10-1-2-10/h3,5,9-10,12,14,19H,1-2,4,6,8H2/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPAXZJHBIMDD-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCC(O3)CNS(=O)(=O)C4=CN=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CNS(=O)(=O)C2=CN=C(C=C2)C#N)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2535902.png)

![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)

![5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)
![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2535918.png)
![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)



